molecular formula C8H8BrIO B2548596 1-(2-Bromo-5-iodophenyl)ethanol CAS No. 1691038-35-3

1-(2-Bromo-5-iodophenyl)ethanol

Cat. No.: B2548596
CAS No.: 1691038-35-3
M. Wt: 326.959
InChI Key: PQWMXRIEUATSOT-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-iodophenyl)ethanol is an organic compound with the molecular formula C8H8BrIO. It is a crystalline solid with a cream to faint lemon color. This compound is notable for its unique structure, which includes both bromine and iodine atoms attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-iodophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination and iodination of phenyl ethanol derivatives. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and an iodinating agent like iodine monochloride (ICl) under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and iodination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-iodophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Bromo-5-iodophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-iodophenyl)ethanol involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing the activity of enzymes and receptors. Additionally, the hydroxyl group can form hydrogen bonds, further modulating its biological effects. These interactions can affect cellular pathways and biochemical processes, making the compound a valuable tool in research .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromo-5-iodophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(2-bromo-5-iodophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWMXRIEUATSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)I)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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